molecular formula C2H10NO4P B12649135 Dimethylamine phosphate CAS No. 41035-89-6

Dimethylamine phosphate

Cat. No.: B12649135
CAS No.: 41035-89-6
M. Wt: 143.08 g/mol
InChI Key: XGTXYBOCSYLHCD-UHFFFAOYSA-N
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Description

Dimethylamine phosphate is an organic compound that combines dimethylamine and phosphoric acid. It is a colorless, flammable gas with an ammonia-like odor. Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% . This compound is significant in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamine phosphate can be synthesized through the reaction of dimethylamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:

(CH3)2NH+H3PO4(CH3)2NH2H2PO4(CH_3)_2NH + H_3PO_4 \rightarrow (CH_3)_2NH_2H_2PO_4 (CH3​)2​NH+H3​PO4​→(CH3​)2​NH2​H2​PO4​

This reaction involves mixing dimethylamine with phosphoric acid in a stoichiometric ratio, followed by careful control of temperature and pH to optimize yield.

Industrial Production Methods

Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with phosphoric acid . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethylamine phosphate undergoes various chemical reactions, including:

    Oxidation: Dimethylamine can be oxidized to form dimethylamine oxide.

    Reduction: It can be reduced to form methylamine.

    Substitution: Dimethylamine can undergo substitution reactions with halides to form dimethylammonium halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like hydrochloric acid and bromine are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Dimethylamine oxide.

    Reduction: Methylamine.

    Substitution: Dimethylammonium chloride or bromide.

Scientific Research Applications

Dimethylamine phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethylamine phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring methyl groups to nucleophiles. This process is crucial in various biochemical pathways, including the synthesis of neurotransmitters and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A simpler amine with one methyl group.

    Trimethylamine: An amine with three methyl groups.

    Diethylamine: An amine with two ethyl groups.

Uniqueness

Dimethylamine phosphate is unique due to its specific combination of dimethylamine and phosphoric acid, which imparts distinct chemical properties and reactivity. Its ability to act as a methylating agent and its role in various industrial applications set it apart from other similar compounds .

Properties

CAS No.

41035-89-6

Molecular Formula

C2H10NO4P

Molecular Weight

143.08 g/mol

IUPAC Name

N-methylmethanamine;phosphoric acid

InChI

InChI=1S/C2H7N.H3O4P/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H3,1,2,3,4)

InChI Key

XGTXYBOCSYLHCD-UHFFFAOYSA-N

Canonical SMILES

CNC.OP(=O)(O)O

Origin of Product

United States

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